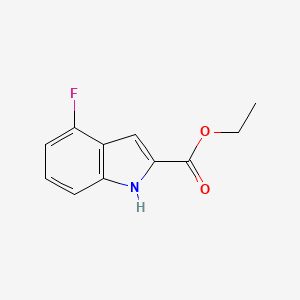

4-氟-1H-吲哚-2-羧酸乙酯

描述

Ethyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole. It has a molecular formula of C11H10FNO2 and an average mass of 207.201 Da .

Molecular Structure Analysis

The InChI code for Ethyl 4-fluoro-1H-indole-2-carboxylate is 1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

Ethyl 4-fluoro-1H-indole-2-carboxylate is a solid at room temperature . It has a molecular weight of 207.2 .科学研究应用

Antiviral Agents

Indole derivatives, including Ethyl 4-fluoro-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents . They have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The indole nucleus is a key pharmacophore in the development of new antiviral compounds due to its ability to bind with high affinity to multiple receptors .

Anti-inflammatory Applications

The indole scaffold is present in many compounds with anti-inflammatory properties. Researchers are interested in synthesizing various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects .

Anticancer Activity

Ethyl 4-fluoro-1H-indole-2-carboxylate may serve as a precursor in the synthesis of compounds with anticancer activities. Indole derivatives have been found to possess antiproliferative properties against various cancer cell lines, including human leukemia K562 cells .

Antimicrobial Properties

The indole core structure is also associated with antimicrobial activity. This includes a broad spectrum of action against bacteria, fungi, and other microorganisms. The modification of the indole ring system can lead to the development of new antimicrobial agents .

Enzyme Inhibition

Indole derivatives can act as inhibitors for various enzymes. For instance, they have been used in the preparation of indoleamine 2,3-dioxygenase (IDO) inhibitors and 15-Lipoxygenase-1 inhibitors . These enzymes are involved in inflammatory and immune responses, and their inhibition can be beneficial in treating related disorders .

Neuropharmacological Effects

Indoles, including Ethyl 4-fluoro-1H-indole-2-carboxylate, are important in neuropharmacology. They are structurally similar to tryptophan and serotonin, which are essential in brain function. Research into indole derivatives can lead to the development of new drugs for treating neurological disorders .

安全和危害

未来方向

While specific future directions for Ethyl 4-fluoro-1H-indole-2-carboxylate are not mentioned in the search results, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

作用机制

Target of Action

Ethyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through various mechanisms . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interaction of Ethyl 4-fluoro-1H-indole-2-carboxylate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-fluoro-1H-indole-2-carboxylate may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Ethyl 4-fluoro-1H-indole-2-carboxylate may have diverse molecular and cellular effects.

属性

IUPAC Name |

ethyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXIEZAUJDKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624613 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348-32-3 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)

![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)